molecular formula C13H18BNO3 B1585926 (4-(Cyclohexylcarbamoyl)phenyl)boronic acid CAS No. 762262-07-7

(4-(Cyclohexylcarbamoyl)phenyl)boronic acid

Cat. No. B1585926
M. Wt: 247.1 g/mol
InChI Key: OBTMUEHMFSJFFR-UHFFFAOYSA-N
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Description



  • (4-(Cyclohexylcarbamoyl)phenyl)boronic acid , also known as cyclohexylphenylboronic acid , is a boronic acid compound.

  • It contains a phenyl substituent and two hydroxyl groups attached to boron.

  • It is commonly used in organic synthesis due to its mild Lewis acidity and stability.





  • Synthesis Analysis



    • Various methods exist for synthesizing phenylboronic acid.

    • One common approach involves using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)₂, which is then hydrolyzed to yield the product.





  • Molecular Structure Analysis



    • The molecular formula of (4-(Cyclohexylcarbamoyl)phenyl)boronic acid is C₁₃H₁₈BNO₃ .

    • It has an average mass of 247.098 Da and a mono-isotopic mass of 247.137970 Da .





  • Chemical Reactions Analysis



    • Phenylboronic acid is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions.

    • It participates in oxidative hydroxylation, homolytic aromatic substitution, and cross-coupling with α-bromocarbonyl compounds.





  • Physical And Chemical Properties Analysis



    • Phenylboronic acid is a white powder.

    • It is soluble in most polar organic solvents but poorly soluble in hexanes and carbon tetrachloride.

    • The molecule has idealized C₂V molecular symmetry.




  • Scientific Research Applications

    • Chemistry : Boronic acids are often used in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction. This process involves the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

    • Pharmacy : Boronic acids can be used in the synthesis of pharmaceuticals. For example, the anti-cancer agent Velcade® is the first boronic acid-containing drug commercialized .

    • Biology : Boronic acid-based compounds have found applications in chemical biology. For instance, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .

    • Medicine : In the field of medicine, boronic acids have been used in the development of biomedical devices. For example, they have been incorporated into hydrogels for drug delivery applications .

    • Biomedicine : Boronic acid-based compounds have also been used in biomedicine, particularly in the development of reversible click chemistries .

    Safety And Hazards



    • Phenylboronic acid is harmful if swallowed and can cause skin and eye irritation.

    • Avoid breathing dust or mist and use personal protective equipment.

    • Dispose of it properly according to waste disposal guidelines.




  • Future Directions



    • Further research could explore novel applications of phenylboronic acid in organic synthesis and catalysis.




    Remember that safety precautions should always be followed when handling chemicals. If symptoms persist, consult a physician1234567


    properties

    IUPAC Name

    [4-(cyclohexylcarbamoyl)phenyl]boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OBTMUEHMFSJFFR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H18BNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90378402
    Record name [4-(Cyclohexylcarbamoyl)phenyl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90378402
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    247.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-(Cyclohexylcarbamoyl)phenyl)boronic acid

    CAS RN

    762262-07-7
    Record name [4-(Cyclohexylcarbamoyl)phenyl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90378402
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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